molecular formula C6H11NO B1338198 6-Hydroxyhexanenitrile

6-Hydroxyhexanenitrile

Número de catálogo: B1338198
Peso molecular: 113.16 g/mol
Clave InChI: OKBBHAGZRNKJPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Hydroxyhexanenitrile is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

6-Hydroxyhexanenitrile serves as an important intermediate in organic synthesis. Its utility is primarily derived from its functional groups, which facilitate various chemical reactions.

Synthesis of Hexamethylenediamine

A notable application is in the synthesis of hexamethylenediamine from this compound derived from ε-caprolactone. This two-step process involves the conversion of the nitrile to an amine, showcasing its relevance in producing valuable amine compounds for industrial applications .

Catalytic Reactions

Research indicates that this compound can be produced through catalytic reactions involving haloalkyl amides. In one study, the reaction of 6-bromohexanamide yielded this compound with a high yield of 80% when catalyzed by phenylboronic acid . This highlights its role as a product in catalytic processes, contributing to the efficiency and sustainability of synthetic routes.

Pharmaceutical Applications

The pharmaceutical industry has explored the potential of this compound in drug development and impurity identification.

Drug Development

The compound has been investigated for its role as a precursor in synthesizing pharmaceutical intermediates. Its structural features allow for modifications that can lead to biologically active compounds, making it a target for further research in medicinal chemistry.

Impurity Identification

In pharmaceutical research, this compound has been identified as a significant impurity in drug formulations. Studies employing advanced analytical techniques have successfully characterized this compound, emphasizing the importance of understanding impurities for quality control in drug manufacturing .

Nanotechnology and Material Science

This compound's unique properties have also led to its application in nanotechnology.

Nanoparticle Synthesis

Recent advancements have shown that phenolic compounds can form nanoparticles with enhanced properties for biomedical applications. The incorporation of this compound into nanoparticle formulations has been explored due to its potential to improve stability and functionality in drug delivery systems .

Biomedical Applications

The versatility of nanoparticles synthesized using compounds like this compound extends to applications in bioimaging and therapeutic delivery, highlighting its significance in developing innovative solutions for medical challenges .

Case Studies

Study Application Findings
Qin et al. (2007)Asymmetric CatalysisDeveloped bifunctional ligands from this compound showing high enantioselectivity .
Decicco & Grover (2007)Amino Acid SynthesisUtilized chiral cyanohydrins derived from this compound to synthesize protected α-aminonitriles .
ResearchGate Study (2021)Hexamethylenediamine SynthesisPresented a novel two-step process utilizing this compound as a key intermediate .

Análisis De Reacciones Químicas

Catalytic Amination to Adiponitrile

6-Hydroxyhexanenitrile serves as a precursor in the two-step synthesis of adiponitrile (ADN), a key monomer for nylon-6,6.

Reaction Pathway:

  • Step 1 : Catalytic amination of ε-caprolactone to this compound using a ZnO catalyst .
  • Step 2 : Further amination of this compound over a Ni₃Fe/Al₂O₃-MgO bimetallic catalyst : 6 Hydroxyhexanenitrile+NH3+H2Ni30Fe10/Al2O3MgOAdiponitrile+H2O\text{6 Hydroxyhexanenitrile}+\text{NH}_3+\text{H}_2\xrightarrow{\text{Ni}_{30}\text{Fe}_{10}/\text{Al}_2\text{O}_3-\text{MgO}}\text{Adiponitrile}+\text{H}_2\text{O}

Optimal Conditions and Performance :

ParameterValue
Temperature300°C
PressureAtmospheric
Molar Ratio (6-HHN:NH₃:H₂)1:5:2
Residence Time5 s
Conversion63.1%
ADN Selectivity51.5%
One-Pass Yield32.5%

Mechanism : Ni₃Fe alloy nanoparticles facilitate dehydrogenation-hydrogenation cycles, while MgO-Al₂O₃ supports prevent metal agglomeration . Catalyst deactivation occurs via carbon deposition but is reversible via H₂ reduction .

Oxygen Transfer Reaction

This compound forms via phenylboronic acid-catalyzed oxygen transfer from 6-bromohexanamide :6 BromohexanamidePhB OH 2,K3PO46 Hydroxyhexanenitrile+HBr\text{6 Bromohexanamide}\xrightarrow{\text{PhB OH }_2,\text{K}_3\text{PO}_4}\text{6 Hydroxyhexanenitrile}+\text{HBr}

Key Findings :

  • Yield : 80% under 115°C in 1,4-dioxane (72 hours).
  • Mechanism :
    • Deprotonation of imidic acid intermediate by K₃PO₄.
    • Nucleophilic substitution via tetrahedral boron intermediate.
    • C–N triple bond formation with phenylboronic acid regeneration.
  • Isotopic Labeling : ¹⁸O-tracing confirmed oxygen transfer from PhB(OH)₂ to the product .

Reductive Amination to Hexamethylenediamine (HMDA)

This compound undergoes reductive amination to produce HMDA, a nylon-6,6 precursor :6 Hydroxyhexanenitrile+NH3+H2Co10Ru1/MgO Al2O3HMDA+H2O\text{6 Hydroxyhexanenitrile}+\text{NH}_3+\text{H}_2\xrightarrow{\text{Co}_{10}\text{Ru}_1/\text{MgO Al}_2\text{O}_3}\text{HMDA}+\text{H}_2\text{O}

Performance Metrics :

ParameterValue
Conversion100%
HMDA Selectivity38.14%
Total Selectivity (HMDA + Byproducts)86.92%

Catalyst Behavior : Co-Ru nanoparticles enable tandem dehydrogenation-hydrogenation, while MgO-Al₂O₃ minimizes sintering . Carbonaceous deposits deactivate the catalyst but are removable via calcination .

Example Reaction :

  • Substrate : Styrene
  • Product : 6-Hydroxy-6-phenylhexanenitrile
  • Yield : 87% (hexane/ethyl acetate eluent).

Conditions : 115°C, 72 hours, 1,4-dioxane solvent.

Hydrolysis and Dehydration

While direct hydrolysis data is limited, analogous nitriles undergo:

  • Acid-Catalyzed Hydrolysis : R CN+2H2OR COOH+NH3\text{R CN}+2\text{H}_2\text{O}\rightarrow \text{R COOH}+\text{NH}_3
  • Base-Catalyzed Dehydration : R CH OH CNBaseR C N+H2O\text{R CH OH CN}\xrightarrow{\text{Base}}\text{R C N}+\text{H}_2\text{O}

Table 1: Comparative Catalyst Performance in Amination

CatalystReactionConversionSelectivityYield
Ni₃Fe/Al₂O₃-MgO 6-HHN → ADN63.1%51.5%32.5%
Co₁₀Ru₁/MgO-γ-Al₂O₃ 6-HHN → HMDA100%38.14%38.14%

Table 2: Reaction Conditions for Derivatives

SubstrateProductCatalystYield
6-BromohexanamideThis compoundPhB(OH)₂80%
Styrene6-Hydroxy-6-phenylhexanenitrileFerrocene87%

Propiedades

Fórmula molecular

C6H11NO

Peso molecular

113.16 g/mol

Nombre IUPAC

6-hydroxyhexanenitrile

InChI

InChI=1S/C6H11NO/c7-5-3-1-2-4-6-8/h8H,1-4,6H2

Clave InChI

OKBBHAGZRNKJPR-UHFFFAOYSA-N

SMILES canónico

C(CCC#N)CCO

Origen del producto

United States

Synthesis routes and methods

Procedure details

The reaction of epsilon-caprolactone with ammonia in the gas phase over alumina gives 22% of hex-1-ene-6-nitrile and 24% of epsilon-hydroxycapronitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.